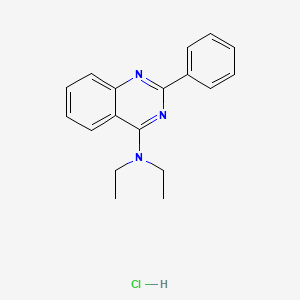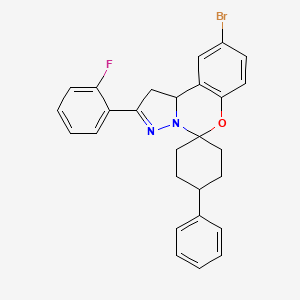
C18H11BrN6S
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C18H11BrN6S is a complex organic molecule that contains carbon, hydrogen, bromine, nitrogen, and sulfur atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C18H11BrN6S typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as reduction reactions, oxidation, and purification techniques to isolate the final product .
化学反応の分析
Types of Reactions
C18H11BrN6S can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts such as palladium for coupling reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
C18H11BrN6S has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in biochemical assays and as a probe for studying biological processes.
Industry: It is used in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism by which C18H11BrN6S exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
Similar compounds to C18H11BrN6S include other organic molecules with comparable structural features and functional groups. Examples include:
Cyanogen bromide (BrCN): Known for its use in protein immobilization and synthesis of other compounds.
Bupropion (C13H18ClNO): An antidepressant with a unique mechanism of action involving norepinephrine and dopamine reuptake inhibition.
Uniqueness
This compound is unique due to its specific combination of atoms and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields of research and industry.
特性
分子式 |
C18H11BrN6S |
|---|---|
分子量 |
423.3 g/mol |
IUPAC名 |
6-(4-bromophenyl)-3-(3-phenyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H11BrN6S/c19-13-8-6-12(7-9-13)17-24-25-16(22-23-18(25)26-17)15-10-14(20-21-15)11-4-2-1-3-5-11/h1-10H,(H,20,21) |
InChIキー |
XSKFIEIAQZCTLR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C3=NN=C4N3N=C(S4)C5=CC=C(C=C5)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[2-(Benzyloxy)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12620043.png)

![N-[4-(Benzyloxy)phenyl]-N~2~-(2-hydroxyethyl)glycinamide](/img/structure/B12620048.png)
![1-(2-Phenylethyl)-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine](/img/structure/B12620049.png)

![1-(3-Fluorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12620075.png)

![3-Quinolinecarbonitrile, 8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-6-[[[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]methyl]amino]-](/img/structure/B12620097.png)
![4-[(2S)-4-Ethyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate](/img/structure/B12620101.png)

![4-[[[4-[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]methyl]benzoic acid](/img/structure/B12620126.png)

![8-Benzyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol](/img/structure/B12620138.png)
